Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate
Overview
Description
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-(difluoromethyl)benzoate, followed by the introduction of a cyano group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide. The cyano group can be introduced using a cyanating agent like copper(I) cyanide under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 2-amino-5-cyano-4-(difluoromethyl)benzoate.
Oxidation: Formation of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s interactions with biological targets.
Comparison with Similar Compounds
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate can be compared with other benzoate derivatives, such as:
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate: Similar structure but with different positions of the cyano and bromine groups, leading to variations in reactivity and applications.
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect the compound’s electronic properties and reactivity.
Ethyl 2-chloro-5-cyano-4-(difluoromethyl)benzoate:
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-3-6(5-15)7(10(13)14)4-9(8)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHGXTBRQWLCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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